molecular formula C20H16FN3O2S B2607554 5-(2-fluorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941897-73-0

5-(2-fluorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2607554
CAS No.: 941897-73-0
M. Wt: 381.43
InChI Key: UGOOXMGJEZQODD-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[4,5-d]pyridazin-4(5H)-one family, a class of heterocyclic molecules studied for their analgesic, anti-inflammatory, and receptor-binding properties. Its structure features:

  • 5-position: 2-fluorobenzyl group (enhances lipophilicity and metabolic stability).
  • 2-position: Methyl group (simplifies synthesis and modulates steric effects).

The combination of these substituents suggests optimized pharmacokinetic and pharmacodynamic profiles compared to analogs .

Properties

IUPAC Name

5-[(2-fluorophenyl)methyl]-7-(4-methoxyphenyl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2S/c1-12-22-18-19(27-12)17(13-7-9-15(26-2)10-8-13)23-24(20(18)25)11-14-5-3-4-6-16(14)21/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOOXMGJEZQODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=CC=C3F)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-fluorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolopyridazinone core, followed by the introduction of the 2-fluorobenzyl and 4-methoxyphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-fluorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the benzyl and phenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) in DMF or other polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(2-fluorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-fluorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions are still under investigation, but they likely involve modulation of signal transduction pathways and gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Compound 10a (7-phenyl-2-pyrrolidinyl-thiazolo[4,5-d]pyridazin-4(5H)-one)
  • Key differences : Pyrrolidinyl at 2-position, phenyl at 7-position.
  • Activity : Demonstrated moderate analgesic effects in "hot plate" and "acetic acid cramps" models. The lack of methoxy or fluorine substituents likely reduces receptor affinity compared to the target compound .
7-(4-Ethylphenyl)-2-methyl-thiazolo[4,5-d]pyridazin-4(5H)-one
  • Key differences : 4-ethylphenyl at 7-position.
  • Molecular weight (271.34 g/mol) is lower than the target compound (~363 g/mol), which may influence bioavailability .
2-Amino-7-(2-thienyl)-thiazolo[4,5-d]pyridazin-4(5H)-one
  • Key differences: Thienyl at 7-position, amino at 2-position.
  • Impact: The amino group increases polarity, possibly enhancing solubility but reducing blood-brain barrier penetration. Thienyl’s aromaticity may alter receptor interactions compared to 4-methoxyphenyl .

Electronic and Steric Effects

  • Electron-donating groups : The 4-methoxyphenyl group in the target compound enhances electron density, improving binding to receptors involved in analgesia, as observed in analogs with similar substituents .
  • Fluorine substitution: The 2-fluorobenzyl group increases metabolic stability and lipophilicity, a advantage over non-fluorinated analogs like 10b (2-piperidinyl) or 10c (2-morpholinyl) .

Pharmacokinetic and Pharmacodynamic Profiles

Compound Key Substituents Molecular Weight (g/mol) Notable Activity
Target Compound 2-fluorobenzyl, 4-methoxyphenyl ~363 High predicted analgesic
10a Phenyl, pyrrolidinyl 298.37 Moderate analgesic
7-(4-Ethylphenyl)-2-methyl 4-ethylphenyl 271.34 Lower potency (predicted)
2-Amino-7-(2-thienyl) Thienyl, amino 252.30 Improved solubility

Research Findings and Trends

  • Analgesic optimization : Electron-donating groups (e.g., methoxy) at the 7-position correlate with enhanced activity, as seen in ’s 7-(2-furyl) derivatives .
  • Fluorine’s role : Fluorinated analogs like FBTTP () show improved receptor binding, supporting the target compound’s design rationale .
  • Steric effects : Methyl at the 2-position balances steric hindrance and synthetic feasibility, unlike bulkier groups (e.g., piperidinyl in 10b) .

Biological Activity

5-(2-fluorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H16FN3O2S, with a molecular weight of 381.43 g/mol. The structure features a thiazole ring fused to a pyridazine, along with various aromatic substituents that enhance its chemical properties. The presence of a fluorinated benzyl group and a methoxy-substituted aromatic ring contributes to its unique biological interactions.

PropertyValue
Molecular FormulaC20H16FN3O2S
Molecular Weight381.43 g/mol
CAS Number941949-37-7
Purity~95%

The biological activity of 5-(2-fluorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The compound's structural features enhance its binding affinity and specificity towards these targets, potentially leading to therapeutic effects in various biological pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes, which could be leveraged for therapeutic applications.
  • Receptor Modulation : Its interaction with receptor sites may modulate signaling pathways relevant to disease processes.

Biological Activities

Research has demonstrated several biological activities associated with this compound, including:

  • Antimicrobial Activity : Exhibits significant antimicrobial properties against various pathogens.
  • Cytotoxicity Against Cancer Cells : Shows promise as a cytotoxic agent against different cancer cell lines.
  • Potential as Pesticide Lead Compounds : Its structural characteristics suggest potential applications in pest control.

Case Studies and Research Findings

  • Antimicrobial Studies : In vitro studies have indicated that the compound possesses strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics, suggesting a novel mechanism of action that warrants further investigation.
  • Cytotoxicity Assays : Cytotoxicity testing on various cancer cell lines revealed that the compound induces apoptosis in a dose-dependent manner. For instance, studies showed IC50 values in the low micromolar range for several cancer types, indicating potent anticancer activity.
  • Pesticidal Efficacy : Preliminary studies suggest that the compound may act as an effective pesticide lead compound. Larvicidal assays demonstrated significant mortality rates in treated populations compared to controls.

Q & A

Q. What are the common synthetic routes for synthesizing 5-(2-fluorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one?

The synthesis typically involves multi-step organic reactions, including:

  • Condensation : Reacting ketones with oxalate esters under basic conditions (e.g., sodium methoxide) to form dioxo intermediates .
  • Chlorination : Treating intermediates with sulfuryl chloride in chloroform to introduce reactive chloro groups .
  • Cyclization : Using thioamide derivatives (e.g., 1-pyrrolidinecarbothioamide) in benzene or ethanol to form the thiazolo-pyridazine core .
  • Functionalization : Introducing substituents like 2-fluorobenzyl via nucleophilic substitution or coupling reactions . Confirmation : NMR spectroscopy (¹H/¹³C) and mass spectrometry (HRMS) are used to verify structural integrity .

Q. Which analytical techniques are essential for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., 2-fluorobenzyl aromatic signals at ~7.2–7.4 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Monitors purity (>95%) and reaction progress .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ via ESI-MS) .
  • X-ray Diffraction (XRD) : Resolves crystallographic data for ambiguous structures .

Q. How are initial biological activity screenings typically designed for this compound?

  • In vitro assays : Enzymatic inhibition studies (e.g., kinase or protease targets) at µM concentrations .
  • Cell-based assays : Cytotoxicity profiling in cancer cell lines (e.g., IC₅₀ determination via MTT assays) .
  • Controls : Include reference compounds (e.g., staurosporine for kinase inhibition) and solvent-only blanks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in multi-step syntheses?

  • Variables : Solvent polarity (DMF for polar intermediates), temperature (reflux vs. room temperature), and catalyst loading (e.g., triethylamine for cyclization) .
  • Monitoring : Use TLC/HPLC to track by-product formation and optimize reaction times .
  • Case Study : A 15% yield increase was achieved by replacing ethanol with DMF in the cyclization step .

Q. How can structural ambiguities in the thiazolo-pyridazine core be resolved?

  • 2D NMR : NOESY or HSQC experiments clarify spatial proximities (e.g., differentiating C-2 methyl and C-7 aryl groups) .
  • XRD : Resolves bond angles and torsional strain in the fused heterocyclic system .
  • Computational Modeling : DFT calculations predict electronic distributions and validate experimental data .

Q. What strategies address contradictory bioactivity data across studies?

  • Assay Validation : Compare buffer conditions (e.g., pH 7.4 vs. 6.5) and cell line genetic backgrounds .
  • Orthogonal Assays : Confirm enzyme inhibition with fluorescence-based and radiometric methods .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (Table 1) .

Table 1 : Bioactivity Comparison of Thiazolo-Pyridazine Derivatives

CompoundStructural FeaturesReported Activity (IC₅₀)Reference
5-(4-Fluorophenyl) analogFluorophenyl at C-78.2 µM (Kinase X)
7-(Thiophen-2-yl) analogThiophene at C-712.4 µM (Kinase X)
2-Morpholino derivativeMorpholine at C-23.1 µM (Kinase Y)

Q. How can substituent modifications enhance target selectivity?

  • Structure-Activity Relationship (SAR) : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to modulate electron density .
  • Pharmacophore Modeling : Identify critical H-bond acceptors (e.g., pyridazinone carbonyl) for docking studies .
  • Case Study : Adding a 2-fluorobenzyl group improved metabolic stability by 40% in hepatic microsome assays .

Q. What experimental designs ensure reproducibility in long-term pharmacological studies?

  • Randomization : Use split-plot designs for variables like solvent batches and catalyst sources .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction intermediates in real time .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH) assess shelf-life under stress conditions .

Methodological Guidelines

  • Synthesis : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., chlorination) .
  • Data Analysis : Use multivariate statistics (PCA) to correlate substituent effects with bioactivity .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo toxicity testing .

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